molecular formula C15H21N5O7S B110882 Cylindrospermopsin CAS No. 143545-90-8

Cylindrospermopsin

Cat. No. B110882
M. Wt: 415.4 g/mol
InChI Key: LHJPHMKIGRLKDR-WWPCZCFNSA-N
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Description

Cylindrospermopsin (CY) is a cyanobacterial toxin that has garnered attention due to its presence in drinking water reservoirs and its hepatotoxic effects. It is a sulfate ester of a tricyclic guanidine substituted with a hydroxymethyluracil, which targets the liver and other organs by inhibiting protein and glutathione synthesis, leading to cell death . The global occurrence of cylindrospermopsin-producing cyanobacteria poses a threat to human and ecosystem health, with toxicity that may include cytotoxic, dermatotoxic, genotoxic, hepatotoxic, developmental toxicity, and potential carcinogenic effects .

Synthesis Analysis

The total chemical synthesis of cylindrospermopsin has been achieved, providing analogues to study the relationship between chemical structure and activity related to toxicity. These studies have helped to understand the role of different functional groups in CY's biological activity, such as the sulfate group and the orientation of the hydroxyl group at C7, neither of which significantly affect CY's activity or uptake into cells .

Molecular Structure Analysis

Cylindrospermopsin's complex chemical structure has been a subject of interest due to its high toxicity and environmental impact. The structure determination of cylindrospermopsin has been crucial in understanding its effects and in the development of synthetic methodologies aimed at its total synthesis .

Chemical Reactions Analysis

The biological activity of cylindrospermopsin and its analogues has been extensively studied in vitro. For instance, the role of the sulfate group in CY toxicity was examined by comparing the biological effects of CY with CY-DIOL, a synthetic analogue lacking the sulfate group. The results indicated that the sulfate group does not play a significant role in CY's activity or cellular uptake . Additionally, synthetic analogues have been used to elucidate the interplay between the uracil, hydroxyl, and guanidine functional groups in CY-induced toxicity .

Physical and Chemical Properties Analysis

Cylindrospermopsin's physical and chemical properties are closely linked to its biological activity. The inhibition of protein synthesis and the reduction of cell glutathione levels are key aspects of its toxicity. The toxin's ability to induce oxidative stress and DNA damage has been observed in HepG2 cells, suggesting a role in potential carcinogenicity . Furthermore, the inhibition of reduced glutathione synthesis by CY in cultured rat hepatocytes has been linked to the cytotoxicity of the toxin .

Relevant Case Studies

Several case studies have highlighted the importance of monitoring cylindrospermopsin in water bodies due to its potential effects on human health, including liver, kidney, lung, spleen, and intestine injuries . The bioaccumulation of CY in freshwater organisms has also been documented, raising concerns about human and environmental health risks . In vitro studies using primary rat hepatocytes have provided insights into the mechanisms of CY toxicity, such as the involvement of glutathione in detoxification and the induction of apoptosis .

Scientific Research Applications

1. Toxicological Assessment and Toxicity Mechanisms

Cylindrospermopsin (CYN) is a cyanobacterial toxin with increasing importance due to its expanding global presence and frequency of blooms. It primarily targets the liver but also affects other organs. Various mechanisms, such as protein synthesis inhibition and oxidative stress, are associated with its toxicity. In vitro methods are crucial in understanding its toxicokinetics and main toxicity mechanisms, highlighting the need for further research on its emerging toxicity effects, toxicity of analogs, and potential interaction with other cyanotoxins (Pichardo, Cameán, & Jos, 2017).

2. Bioaccumulation Research

Cylindrospermopsin's ability to bioaccumulate in freshwater organisms, posing serious human and environmental health risks, has been demonstrated since 1999. Current information on CYN accumulation, including global distribution and ecological and human effects, has been synthesized. Factors influencing bioaccumulation rates and potential, detection, monitoring, and risk assessments are discussed, with identified gaps in existing research indicating areas for future study (Kinnear, 2010).

3. Genotoxic and Carcinogenic Potential

CYN has been shown to induce micronucleus formation and chromosome loss in human white cells, suggesting both clastogenic and aneugenic actions. This indicates its potential role in cytogenetic damage via DNA strand breaks and kinetochore/spindle function disruption, leading to whole chromosome loss (aneuploidy). The presence of CYN in drinking water sources raises significant public health concerns (Humpage et al., 2000).

4. Molecular Responses to CYN Exposure

Studies have explored the activation of the tumor suppressor protein p53 in human cells exposed to CYN, revealing concentration-dependent increases in mRNA levels for p53 target genes. This indicates early activation of p53 and suggests stress responses resulting from CYN exposure (Bain, Shaw, & Patel, 2007).

5. Degradation Mechanisms in Water Treatment

Research on the degradation of CYN by advanced oxidation processes (AOPs) using hydroxyl radicals indicates various reaction pathways. This understanding is crucial for effectively eliminating CYN in natural water and for the development of water treatment methods (He et al., 2014).

6. Genotoxicity Investigation in Animals

Experiments on animals have shown significant DNA strand breakage in the liver following exposure to CYN, highlighting its genotoxicity as a key mechanism for its harmful effects (Shen et al., 2002).

Safety And Hazards

Cylindrospermopsin poses a potential threat to both human and ecosystem health . It has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . Human exposure may occur through drinking water, during recreational activities, and by consuming foods in which the toxin may have bioaccumulated .

Future Directions

There is a growing concern about the ever-expanding distribution of CYN producers into temperate zones . This toxin represents serious human, as well as environmental, health risks across many countries . Future research should focus on understanding the factors influencing the distribution and toxicity of CYN, as well as developing effective strategies for monitoring and managing the risks associated with this toxin .

properties

CAS RN

143545-90-8

Product Name

Cylindrospermopsin

Molecular Formula

C15H21N5O7S

Molecular Weight

415.4 g/mol

IUPAC Name

[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11-diaza-12-azoniatricyclo[6.3.1.04,12]dodec-1(12)-en-6-yl] sulfate

InChI

InChI=1S/C15H21N5O7S/c1-6-10-5-16-14-17-8(13(22)9-4-12(21)19-15(23)18-9)2-7(20(10)14)3-11(6)27-28(24,25)26/h4,6-8,10-11,13,22H,2-3,5H2,1H3,(H4,16,17,18,19,21,23,24,25,26)/t6-,7+,8-,10-,11+,13+/m1/s1

InChI Key

LHJPHMKIGRLKDR-WWPCZCFNSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@H]2C[C@@H](NC3=[N+]2[C@@H]1CN3)[C@@H](C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-]

SMILES

CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-]

Canonical SMILES

CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-]

Appearance

Assay:≥95%A white powder

synonyms

[2aS-[2aα,3α,4α,5aα,7β(S*)]]-6-[Hydroxy[2,2a,3,4,5,5a,6,7-octahydro-3-methyl-4-(sulfooxy)-1H-1,8,8b-triazaacenaphthylen-7-yl]methyl]-2,4(1H,3H)-pyrimidinedione; _x000B_1H-1,8,8b-Triazaacenaphthylene, 2,4(1H,3H)-pyrimidinedione deriv.; _x000B_6-[(R)-Hydroxy[(2aS,3R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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